molecular formula C15H11BrN2OS2 B2582220 4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034581-66-1

4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2582220
CAS RN: 2034581-66-1
M. Wt: 379.29
InChI Key: JCQRSIDPFJVSMD-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves processes such as catalytic protodeboronation of pinacol boronic esters . Another method involves the use of three successive direct lithiations and a bromination reaction starting from thiophene . These reactions were carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .

Scientific Research Applications

Synthetic Chemistry Applications

Research in synthetic chemistry has led to the development of novel heterocyclic compounds utilizing similar bromo- and thiophene components. For instance, studies have demonstrated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which were reacted with a variety of nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, and pyrimidine, showcasing the compound's utility in heterocyclic synthesis (R. Mohareb et al., 2004). This exemplifies the broader utility of bromo- and thiophene-containing compounds in creating diverse heterocyclic structures with potential applications in materials science and drug development.

Materials Science

In materials science, the structural properties of compounds bearing thiophene and bromo groups have been analyzed to understand their crystallization behavior and potential use in material engineering. The crystal structure analysis of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate provides insights into intermolecular interactions, which could inform the design of molecular materials with specific electronic or photophysical properties (H. D. Armas et al., 2003).

Pharmacological Research

Although direct applications in pharmacology for the specific compound are not highlighted, related structures exhibit significant pharmacological potential. For instance, compounds synthesized from related bromo- and thiophene-based structures have been evaluated for antimicrobial activities, suggesting potential avenues for drug development and the study of novel therapeutic agents (M. Gad-Elkareem et al., 2011).

properties

IUPAC Name

4-bromo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS2/c16-12-6-14(21-9-12)15(19)18-7-10-1-3-17-13(5-10)11-2-4-20-8-11/h1-6,8-9H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQRSIDPFJVSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CNC(=O)C2=CC(=CS2)Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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